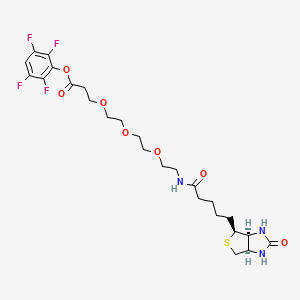

Biotin-PEG3-TFP ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H33F4N3O7S |

|---|---|

Molecular Weight |

595.6 g/mol |

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C25H33F4N3O7S/c26-15-13-16(27)22(29)24(21(15)28)39-20(34)5-7-36-9-11-38-12-10-37-8-6-30-19(33)4-2-1-3-18-23-17(14-40-18)31-25(35)32-23/h13,17-18,23H,1-12,14H2,(H,30,33)(H2,31,32,35)/t17-,18-,23-/m0/s1 |

InChI Key |

CTAFREIJVMVQNV-BSRJHKFKSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCC(=O)OC3=C(C(=CC(=C3F)F)F)F)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)OC3=C(C(=CC(=C3F)F)F)F)NC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

Biotin-PEG3-TFP Ester: A Technical Guide to its Mechanism of Action and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Biotin-PEG3-TFP ester, a versatile biotinylation reagent. We will delve into the roles of its constituent components, provide quantitative data on its reactivity, and present detailed experimental protocols for its use in common laboratory applications.

Core Mechanism of Action

This compound is a sophisticated chemical tool designed for the efficient and specific labeling of biomolecules. Its mechanism of action is a synergistic interplay of its three key components: the biotin moiety, the polyethylene glycol (PEG) spacer, and the tetrafluorophenyl (TFP) ester reactive group.

-

Biotin: This small, naturally occurring vitamin is the "reporting" or "capture" element of the reagent. Biotin exhibits an extraordinarily high and specific non-covalent affinity for the proteins avidin and streptavidin. This interaction is one of the strongest known in nature, making it an ideal tag for the detection, purification, and immobilization of labeled biomolecules.

-

PEG3 Linker: The tri-ethylene glycol spacer arm serves multiple crucial functions. Its hydrophilic nature enhances the water solubility of the reagent and the resulting biotinylated molecule, which is particularly beneficial when working with hydrophobic biomolecules. The flexibility and length of the PEG linker also minimize steric hindrance, allowing for efficient interaction between the biotin tag and the binding pocket of avidin or streptavidin.

-

TFP Ester: The 2,3,5,6-tetrafluorophenyl (TFP) ester is the amine-reactive "business end" of the molecule. It readily reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable covalent amide bond. This reaction is the basis for the conjugation of the biotin tag to the target biomolecule. Notably, TFP esters are more resistant to spontaneous hydrolysis in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, leading to higher biotinylation efficiency and reproducibility.[1][2]

The overall mechanism can be visualized as a two-step process. First, the TFP ester of the reagent undergoes nucleophilic attack by a primary amine on the target biomolecule, resulting in the formation of a stable amide bond and the release of tetrafluorophenol as a byproduct. Once the biomolecule is biotinylated, the biotin tag is available to bind with high affinity to avidin or streptavidin, enabling a wide range of downstream applications.

Quantitative Data and Reaction Parameters

The efficiency of biotinylation with this compound is influenced by several factors, including pH, temperature, and incubation time. The superior stability of the TFP ester compared to the NHS ester is a key advantage.

| Parameter | Value/Range | Notes |

| Optimal Reaction pH | 7.0 - 9.0 | TFP esters are more stable at basic pH compared to NHS esters.[3] |

| Incubation Temperature | 4 - 37°C | Lower temperatures (4°C) can be used for longer incubation times to minimize protein degradation.[3] |

| Incubation Time | A few minutes to overnight | The reaction time can be optimized based on the reactivity of the target protein and the desired degree of labeling.[3] |

| Solubility | Up to 5-7 mg/mL in water or buffer | The PEG3 linker enhances aqueous solubility.[3] |

| Hydrolysis Half-Life (TFP vs. NHS esters) | TFP esters have a significantly longer half-life at basic pH compared to NHS esters. | At pH 10, TFP esters exhibit a 10-fold increase in half-life compared to NHS esters.[4] |

Experimental Protocols

General Protocol for Protein Biotinylation

This protocol provides a general guideline for the biotinylation of a protein, such as an antibody, using this compound.

Materials:

-

Protein to be biotinylated (e.g., IgG)

-

This compound

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis unit for buffer exchange and removal of excess biotin

Procedure:

-

Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris), as they will compete with the target protein for reaction with the TFP ester.

-

Reagent Preparation: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mg/mL.

-

Biotinylation Reaction: Add a 20- to 50-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Removal of Excess Biotin: Remove non-reacted this compound using a desalting column or by dialysis against an appropriate buffer.

-

Quantification of Biotin Incorporation (Optional but Recommended): Determine the degree of biotinylation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[1][5] This assay is based on the displacement of HABA from an avidin-HABA complex by the biotinylated protein, which results in a decrease in absorbance at 500 nm.[1][5]

Protocol for Western Blotting with a Biotinylated Primary Antibody

This protocol outlines the use of a biotinylated primary antibody for the detection of a target protein in a Western blot.

Materials:

-

PVDF or nitrocellulose membrane with transferred proteins

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Biotinylated primary antibody

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

Tris-Buffered Saline with Tween-20 (TBST)

-

Chemiluminescent HRP substrate

Procedure:

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the biotinylated primary antibody in blocking buffer to the recommended concentration. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in blocking buffer. Incubate the membrane with the Streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound Streptavidin-HRP.

-

Detection: Incubate the membrane with the chemiluminescent HRP substrate according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

Protocol for Enzyme-Linked Immunosorbent Assay (ELISA) with a Biotinylated Detection Antibody

This protocol describes a sandwich ELISA format using a biotinylated detection antibody.

Materials:

-

96-well microplate coated with a capture antibody

-

Blocking buffer

-

Sample containing the antigen of interest

-

Biotinylated detection antibody

-

Streptavidin-HRP conjugate

-

Wash buffer (e.g., PBST)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2 M H₂SO₄)

Procedure:

-

Blocking: Block the antibody-coated wells with blocking buffer for 1-2 hours at room temperature.

-

Sample Incubation: Add the samples and standards to the wells and incubate for 2 hours at room temperature.

-

Washing: Wash the wells three to five times with wash buffer.

-

Detection Antibody Incubation: Add the biotinylated detection antibody, diluted in blocking buffer, to each well and incubate for 1-2 hours at room temperature.

-

Washing: Wash the wells three to five times with wash buffer.

-

Streptavidin-HRP Incubation: Add the Streptavidin-HRP conjugate, diluted in blocking buffer, to each well and incubate for 30-60 minutes at room temperature.

-

Washing: Wash the wells three to five times with wash buffer.

-

Substrate Development: Add the TMB substrate to each well and incubate in the dark until a color develops.

-

Stopping the Reaction: Add the stop solution to each well to stop the color development.

-

Reading: Read the absorbance at 450 nm using a microplate reader.

Mandatory Visualizations

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Biotin-PEG3-TFP Ester: A Technical Guide to Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Biotin-PEG3-TFP ester, a key reagent in bioconjugation and molecular biology research. The document details its chemical structure, properties, and common applications, with a focus on protein biotinylation and its role in studying cellular signaling pathways.

Core Concepts: Structure and Chemical Properties

This compound is a versatile biotinylation reagent designed for the efficient labeling of proteins and other molecules containing primary or secondary amines. Its structure consists of three key components: a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic 3-unit polyethylene glycol (PEG) spacer arm, and an amine-reactive 2,3,5,6-tetrafluorophenyl (TFP) ester.

The PEG spacer enhances the water solubility of the reagent and the resulting biotinylated molecule, which helps to minimize protein aggregation that can occur with more hydrophobic crosslinkers.[1] The TFP ester provides a highly reactive group that readily couples with primary and secondary amines under mild conditions to form stable amide bonds.[2] Compared to the more common N-hydroxysuccinimide (NHS) esters, TFP esters are generally more reactive towards primary amines and exhibit greater stability in aqueous solutions.[2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C30H42F4N4O8S | [1] |

| Molecular Weight | 694.74 g/mol | [1] |

| Spacer Arm Length | 32.6 Å | [1] |

| Solubility | 5-7 mg/mL in water or buffer; Soluble in DMF and DMSO | [1] |

| Reactive Group | Tetrafluorophenyl (TFP) Ester | [1] |

| Target Functional Group | Primary and Secondary Amines (-NH2) | [1] |

| Optimal Reaction pH | 7.5 - 8.5 | [2] |

| Storage | Store at 4°C, protected from moisture | [1] |

Chemical Structure of this compound

Caption: Molecular structure of this compound.

Experimental Protocols

Protein Biotinylation using this compound

This protocol provides a general procedure for the biotinylation of a protein, such as an antibody (e.g., IgG), in solution.[4] The degree of biotin incorporation can be modulated by adjusting the molar ratio of the biotin reagent to the protein.[5]

Materials:

-

This compound

-

Protein solution (e.g., 2 mg/mL IgG) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis unit for buffer exchange

-

Reaction tubes

Procedure:

-

Prepare Protein Sample: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS or a similar amine-free buffer.[1]

-

Prepare Biotin Reagent Solution: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 1 mg/mL (approximately 1.4 mM).[4] Do not prepare stock solutions for long-term storage as the TFP ester is susceptible to hydrolysis.[1]

-

Biotinylation Reaction: Add a calculated molar excess of the biotin reagent solution to the protein solution. A common starting point is a 20-fold molar excess.[5] For example, add 20 µL of the 1 mg/mL biotin reagent solution to 1 mL of a 2 mg/mL IgG solution.[4]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[4] Incubation times can be varied from a few minutes to overnight depending on the desired level of biotinylation.[4]

-

Removal of Excess Biotin: Remove non-reacted this compound using a desalting column or by dialysis against PBS.[4]

-

Storage: Store the biotinylated protein at 4°C for short-term use or at -20°C for long-term storage.

Biotinylation Experimental Workflow

Caption: General workflow for protein biotinylation.

Determination of Biotin Incorporation: The HABA Assay

The extent of biotinylation can be quantified using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[6] This colorimetric method is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[7]

Materials:

-

Avidin-HABA solution

-

Biotinylated protein sample

-

Non-biotinylated protein (for blank)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Avidin-HABA Reagent: Prepare the Avidin-HABA reagent according to the manufacturer's instructions.

-

Measure Baseline Absorbance: Add the Avidin-HABA solution to a cuvette and measure the absorbance at 500 nm (A500). This is the baseline reading.[6]

-

Add Biotinylated Sample: Add a known volume of the biotinylated protein solution to the cuvette, mix well, and record the absorbance at 500 nm until the reading stabilizes.[6]

-

Calculate Biotin Concentration: The change in absorbance is proportional to the amount of biotin in the sample. The concentration of biotin can be calculated using the Beer-Lambert law, with the molar extinction coefficient of the Avidin-HABA complex at 500 nm being approximately 34,000 M⁻¹cm⁻¹.[6][7]

-

Determine Moles of Biotin per Mole of Protein: By knowing the concentration of the protein, the molar ratio of biotin to protein can be calculated.[6]

Application in Signaling Pathway Analysis

Biotinylation is a powerful tool for studying cellular signaling pathways. It can be used to label and identify protein-protein interactions, post-translational modifications, and the components of signaling complexes. For instance, biotinylation techniques can be employed to map the substrates of kinases within a signaling cascade.[8]

One well-characterized pathway that can be investigated using biotinylation is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Upon binding of EGF, the EGFR dimerizes and autophosphorylates, initiating a downstream cascade of protein phosphorylation and recruitment of signaling molecules that ultimately regulate cellular processes like proliferation, differentiation, and survival.

By using techniques such as kinase-catalyzed biotinylation mapping (K-BMAPS), researchers can identify the substrates of kinases activated in the EGFR pathway.[8] This involves using an ATP-biotin analog as a co-substrate for kinases, leading to the biotinylation of their direct targets. These biotinylated proteins can then be enriched using streptavidin affinity chromatography and identified by mass spectrometry.

Simplified EGFR Signaling Pathway and the Role of Biotinylation in its Study

Caption: EGFR signaling and biotinylation-based substrate identification.

This technical guide provides a foundational understanding of this compound for researchers and professionals in the life sciences. The provided protocols and diagrams serve as a starting point for the application of this versatile reagent in a variety of experimental contexts.

References

- 1. precisepeg.com [precisepeg.com]

- 2. A HABA dye based colorimetric assay to detect unoccupied biotin binding sites in a fusion protein containin... [protocols.io]

- 3. vectorlabs.com [vectorlabs.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. apexbt.com [apexbt.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. fishersci.ie [fishersci.ie]

- 8. pubs.acs.org [pubs.acs.org]

Navigating the Aqueous Environment: A Technical Guide to the Solubility of Biotin-PEG3-TFP Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Biotin-PEG3-TFP ester in aqueous buffers. Understanding the solubility and handling of this reagent is critical for its effective use in biotinylating proteins and other molecules in biological assays and drug development workflows. This document presents quantitative solubility data, detailed experimental protocols, and visual workflows to facilitate successful experimental design and execution.

Introduction to this compound

This compound is a biotinylation reagent used to covalently attach biotin to primary and secondary amines on target molecules. It features three key components: a biotin moiety for high-affinity binding to streptavidin and avidin, a polyethylene glycol (PEG) spacer arm, and a tetrafluorophenyl (TFP) ester reactive group. The PEG spacer is hydrophilic and not only enhances the water solubility of the reagent and the resulting biotinylated molecule but also minimizes steric hindrance during the binding of biotin to avidin or streptavidin.[1][2] The TFP ester provides a more hydrolytically stable alternative to the more common N-hydroxysuccinimide (NHS) esters, allowing for more controlled and efficient labeling reactions in aqueous media.[3]

Solubility of this compound

The solubility of this compound is a critical factor for its application in aqueous environments. The presence of the hydrophilic PEG spacer significantly improves its solubility in water and aqueous buffers compared to biotinylation reagents without a PEG linker.[1]

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound. It is important to note that while a general solubility range is provided by manufacturers, the exact solubility can vary depending on the specific buffer composition, pH, and temperature.

| Solvent/Buffer System | Maximum Solubility | Source |

| Water or Aqueous Buffer | 5–7 mg/mL | [2] |

Note: For many applications, the reagent is first dissolved in a water-miscible organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), before being added to the aqueous reaction mixture.[2]

Factors Influencing Solubility and Stability in Aqueous Buffers

Several factors can impact the solubility and stability of this compound in aqueous solutions:

-

pH: The TFP ester is more stable in aqueous solutions than the corresponding NHS ester.[3] The optimal pH range for the reaction of TFP esters with primary amines is between 7.5 and 8.5.[1] At higher pH values, the rate of hydrolysis of the TFP ester increases, which can reduce the efficiency of the biotinylation reaction.

-

Buffer Composition: Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the TFP ester.[2] Phosphate-buffered saline (PBS) is a commonly recommended buffer for biotinylation reactions.[2]

-

Temperature: Biotinylation reactions with TFP esters can be performed at temperatures ranging from 4°C to 37°C.[2] Higher temperatures can increase the reaction rate but may also accelerate the hydrolysis of the TFP ester.

-

Hydrophobicity of the TFP group: The TFP group itself is hydrophobic, which can limit the aqueous solubility of the entire reagent.[3] This is often overcome by the hydrophilic nature of the PEG spacer and by using a co-solvent like DMF or DMSO.[3]

Experimental Protocols

This section provides a detailed methodology for the biotinylation of proteins using this compound.

General Workflow for Reagent Preparation and Use

The following diagram illustrates the general workflow for preparing and using this compound in a typical biotinylation experiment.

Detailed Protocol for Protein Biotinylation

This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials:

-

This compound

-

Protein to be biotinylated

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Desalting column or dialysis unit for buffer exchange

-

Quenching buffer (optional, e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Prepare the Protein Sample:

-

Dissolve the protein in an amine-free buffer, such as PBS, at a concentration of 1-10 mg/mL.

-

If the protein is in a buffer containing primary amines, perform a buffer exchange into the amine-free reaction buffer.

-

-

Prepare the this compound Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL). The TFP ester is moisture-sensitive and will hydrolyze in the presence of water, so do not prepare stock solutions for long-term storage.[2]

-

-

Perform the Biotinylation Reaction:

-

Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the protein. A 20- to 50-fold molar excess is a common starting point.

-

Add the calculated volume of the biotin reagent stock solution to the protein solution. The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should ideally be kept below 10% to avoid protein denaturation.

-

Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C. The incubation time and temperature may need to be optimized.

-

-

Quench the Reaction (Optional):

-

To stop the reaction, a quenching buffer containing primary amines (e.g., Tris or glycine) can be added to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

-

-

Purify the Biotinylated Protein:

-

Remove the excess, non-reacted this compound and the reaction byproducts (e.g., hydrolyzed TFP) using a desalting column, spin column, or dialysis against an appropriate buffer (e.g., PBS).

-

-

Storage:

-

Store the purified biotinylated protein at 4°C or -20°C, depending on the stability of the protein.

-

Logical Relationship of Key Experimental Steps

The following diagram illustrates the logical flow and critical considerations in a typical biotinylation experiment using this compound.

Conclusion

This compound is a valuable tool for biotinylating proteins and other molecules due to its enhanced water solubility and the stability of the TFP ester. While a general solubility of 5-7 mg/mL in aqueous buffers is reported, researchers should be mindful of the factors that can influence its performance, such as pH and buffer composition. By following the detailed protocols and understanding the logical workflow presented in this guide, scientists and drug development professionals can effectively utilize this compound for their research and development needs. For applications requiring highly specific solubility data in various buffers, empirical determination is recommended.

References

The Pivotal Role of the PEG3 Spacer in Modern Biotinylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences research. The remarkably strong and specific interaction between biotin and avidin or streptavidin has been harnessed for a multitude of applications, including protein purification, immunoassays, and cellular imaging. The efficacy of these applications, however, is often dictated by the design of the biotinylation reagent itself. A critical component of modern biotinylation reagents is the spacer arm that links the biotin moiety to the reactive group. This guide provides a comprehensive technical overview of the role of the polyethylene glycol (PEG) spacer, specifically the three-unit PEG (PEG3) spacer, in biotinylation reagents. We will delve into its impact on solubility, steric hindrance, and overall experimental success, supported by data, detailed protocols, and visual workflows.

The PEG3 Spacer: Structure and Core Advantages

The PEG3 spacer consists of three repeating ethylene glycol units, creating a hydrophilic and flexible linker between the biotin and the reactive functional group of the biotinylation reagent. This seemingly simple addition has profound implications for the performance of the reagent and the subsequent applications.

Key Advantages of the PEG3 Spacer:

-

Enhanced Aqueous Solubility: The hydrophilic nature of the PEG spacer imparts greater water solubility to the biotinylation reagent and, more importantly, to the resulting biotinylated molecule.[1][2][3] This is particularly crucial when working with proteins that are prone to aggregation, as the PEG spacer helps to keep them in solution.[1]

-

Reduced Aggregation: By increasing the hydrophilicity of the labeled protein, the PEG3 spacer minimizes the aggregation that can occur upon storage or during experimental procedures.[1][4] This ensures the biological activity and integrity of the labeled molecule are maintained.

-

Minimized Steric Hindrance: The flexible and extended nature of the PEG3 spacer arm provides optimal distance between the biotin and the labeled molecule.[2][3] This reduces steric hindrance, allowing for more efficient binding of the biotin to the pocket of avidin or streptavidin.[2][5]

-

Biocompatibility and Low Immunogenicity: PEG is a well-established biocompatible and non-immunogenic polymer, making PEGylated biotinylation reagents suitable for in vivo and cell-based applications without eliciting an adverse immune response.[1]

Quantitative Data Summary

While direct quantitative comparisons of biotinylation reagents with varying PEG spacer lengths are not extensively available in a single comprehensive study, the collective evidence from product datasheets and research articles indicates a clear trend. The following tables summarize the qualitative and semi-quantitative advantages conferred by PEG spacers in biotinylation reagents.

| Feature | No Spacer | Short Hydrocarbon Spacer | PEG3 Spacer | Longer PEG Spacers (e.g., PEG11) |

| Solubility | Low | Moderate | High | Very High |

| Reduction of Aggregation | Poor | Fair | Good | Excellent |

| Steric Hindrance | High | Moderate | Low | Very Low |

| Flexibility | Low | Moderate | High | Very High |

| Property | Description | Impact of PEG3 Spacer |

| Binding Affinity | The strength of the interaction between biotin and avidin/streptavidin. | The PEG3 spacer helps to preserve the high-affinity interaction by minimizing steric hindrance, allowing the biotin to effectively reach the binding pocket of avidin/streptavidin.[5] |

| Labeling Efficiency | The extent to which the target molecule is biotinylated. | The increased solubility and reduced aggregation of both the reagent and the target molecule can lead to improved labeling efficiency in aqueous buffers. |

| Spacer Arm Length | The distance between the biotin and the labeled molecule. | The PEG3 spacer provides a spacer length of approximately 14.7 Å, which is often sufficient to overcome steric hindrance for many applications. |

Experimental Protocols

Detailed methodologies are crucial for the successful application of biotinylation reagents. Below are protocols for key experiments utilizing PEG3-biotinylation reagents.

Protocol 1: Antibody Biotinylation using NHS-PEG3-Biotin

This protocol describes the labeling of primary amines (e.g., on lysine residues) of an antibody with an N-hydroxysuccinimide (NHS) ester-activated PEG3-biotin reagent.

Materials:

-

Purified antibody (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

NHS-PEG3-Biotin

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis cassette

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer. If buffers containing Tris or glycine are present, dialyze the antibody against PBS.

-

Reagent Preparation: Immediately before use, dissolve the NHS-PEG3-Biotin in DMF or DMSO to a concentration of 10 mg/mL.

-

Biotinylation Reaction:

-

Add a 20-fold molar excess of the dissolved NHS-PEG3-Biotin to the antibody solution.

-

Incubate the reaction for 1-2 hours at room temperature or 2-4 hours on ice, with gentle mixing.[6]

-

-

Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to stop the reaction by quenching any unreacted NHS-ester.[6]

-

Purification: Remove excess, non-reacted biotinylation reagent and byproducts using a desalting column or by dialysis against PBS.

-

Storage: Store the biotinylated antibody at 4°C for short-term storage or at -20°C for long-term storage, with the addition of a cryoprotectant if necessary.

Protocol 2: Protein Pull-Down Assay using a PEG3-Biotinylated Bait Protein

This protocol outlines the procedure for capturing a "prey" protein that interacts with a "bait" protein that has been biotinylated using a PEG3 reagent.

Materials:

-

PEG3-biotinylated bait protein

-

Cell lysate containing the putative "prey" protein

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5-2.8, or a buffer containing a high concentration of free biotin)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Bead Preparation:

-

Bait Protein Immobilization:

-

Resuspend the washed beads in a buffer containing the PEG3-biotinylated bait protein.

-

Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotinylated bait to bind to the streptavidin beads.[8]

-

Wash the beads three times with wash buffer to remove any unbound bait protein.

-

-

Protein Interaction (Pull-Down):

-

Add the cell lysate containing the "prey" protein to the beads immobilized with the bait protein.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow the bait-prey interaction to occur.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads three to five times with cold wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Add elution buffer to the beads and incubate for 5-10 minutes at room temperature to dissociate the bait-prey complex from the beads.

-

Pellet the beads and collect the supernatant containing the eluted proteins.

-

If using a low pH elution buffer, immediately neutralize the eluate with neutralization buffer.

-

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody specific for the "prey" protein.

Mandatory Visualizations

General Biotinylation Workflow

References

- 1. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Biotin PEG3 amine | AAT Bioquest [aatbio.com]

- 3. precisepeg.com [precisepeg.com]

- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

- 5. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dianova.com [dianova.com]

- 7. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. neb.com [neb.com]

The-Superior-Stability-and-Efficiency-of-TFP-Esters-in-Amine-Bioconjugation

A Technical Guide for Researchers and Drug Development Professionals

Introduction to Amine-Reactive Chemistries

In the realm of bioconjugation, the covalent linkage of molecules to proteins, peptides, and oligonucleotides is a fundamental technique. Among the most common targets for such modifications are primary amines, found at the N-terminus of proteins and on the side chain of lysine residues.[1][2] A variety of chemical groups have been developed to react with these amines, with N-hydroxysuccinimide (NHS) esters being one of the most widely utilized due to their ability to form stable amide bonds.[1][] However, the efficiency of NHS esters is often hampered by their susceptibility to hydrolysis in aqueous environments, a competing reaction that can significantly reduce conjugation yields.[4][5] This technical guide explores the advantages of a superior alternative: 2,3,5,6-tetrafluorophenyl (TFP) esters.

TFP Esters: A More Robust Alternative for Amine Acylation

TFP esters are a class of active esters that, like NHS esters, react with primary and secondary amines to form stable amide bonds.[6] The key distinction lies in their chemical stability. The electron-withdrawing fluorine atoms on the phenyl ring make the ester highly reactive towards nucleophilic amines while also rendering it significantly more resistant to spontaneous hydrolysis, especially at the basic pH values typically required for efficient amine labeling.[6][7] This enhanced stability provides researchers with a wider experimental window and leads to more consistent and higher-yield conjugations.[8]

Key Advantages of TFP Esters:

-

Enhanced Hydrolytic Stability: TFP esters are significantly less prone to hydrolysis compared to NHS esters, particularly in aqueous buffers at neutral to basic pH.[4][6] This stability minimizes the loss of the reactive group to side reactions with water, ensuring that more of the labeling reagent is available to react with the target amine.[2]

-

Improved Conjugation Efficiency: Due to their greater stability, TFP esters often result in higher yields of the desired bioconjugate.[8] This is especially advantageous when working with low concentrations of protein or precious reagents.

-

Wider pH Range for Reaction: While NHS ester reactions are typically recommended to be performed in a narrow pH range (7.2-8.5) to balance amine reactivity and hydrolysis, TFP esters can be effectively used at a broader and slightly higher pH range (7.5-9.0), which can be beneficial for certain proteins and reaction conditions.[4][9]

-

Greater Control and Reproducibility: The slower rate of hydrolysis allows for longer reaction times without significant loss of reactivity, providing greater experimental control and leading to more reproducible results.[10]

Comparative Data: TFP Ester vs. NHS Ester

The superior performance of TFP esters is not just qualitative. Quantitative studies have demonstrated their enhanced stability.

| pH | TFP Ester Half-Life (t½) | NHS Ester Half-Life (t½) | Fold Difference |

| 7.0 | ~7.6 hours | ~4-5 hours at 0°C | ~1.9x |

| 8.0 | ~2.5 hours | ~30-60 minutes | ~3.0x |

| 10.0 | ~6.3 hours | ~39 minutes | ~8.5x-10x |

Table 1: Comparative Hydrolysis Half-Lives of TFP and NHS Esters. Data compiled from studies on self-assembled monolayers and general observations in aqueous solutions. The half-life of NHS esters decreases dramatically as pH increases.[5][11]

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To better understand the underlying chemistry and experimental design, the following diagrams illustrate the key processes involved in bioconjugation with TFP and NHS esters.

Experimental Protocols

To facilitate the adoption of TFP esters in your research, here are detailed protocols for key experiments.

Protocol 1: General Protein Labeling with a TFP Ester

This protocol outlines the steps for conjugating a TFP ester-activated molecule (e.g., a fluorophore or biotin) to an antibody.

Materials:

-

Antibody or protein of interest (concentration > 2 mg/mL)

-

TFP ester reagent

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-8.5.[9] Avoid buffers containing primary amines like Tris.[5]

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching Solution (optional): 1 M Tris-HCl, pH 8.0

-

Purification: Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette

Procedure:

-

Prepare the Protein: Exchange the buffer of the protein solution to the Reaction Buffer to a final concentration of 2-10 mg/mL.

-

Prepare the TFP Ester: Immediately before use, dissolve the TFP ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[12]

-

Reaction: While gently vortexing the protein solution, add a 10- to 20-fold molar excess of the dissolved TFP ester.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light if using a fluorescent dye.

-

Quenching (Optional): To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.[12]

-

Purification: Remove excess, unreacted TFP ester and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at relevant wavelengths (e.g., 280 nm for the protein and the specific wavelength for the label).

Protocol 2: Determining the Hydrolysis Rate of an Active Ester

This experiment allows for a direct comparison of the stability of TFP and NHS esters in your specific buffer system.

Materials:

-

TFP ester and NHS ester of the same molecule (e.g., Biotin-TFP and Biotin-NHS)

-

Aqueous buffer at the desired pH (e.g., PBS, pH 7.4)

-

Anhydrous DMSO or DMF

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare Stock Solutions: Create concentrated stock solutions of the TFP and NHS esters in anhydrous DMSO.

-

Initiate Hydrolysis: Add a small volume of the ester stock solution to the aqueous buffer to a final concentration that gives a measurable absorbance change upon hydrolysis. The release of the TFP or NHS leaving group can often be monitored by a change in absorbance at a specific wavelength (e.g., 260 nm for NHS).[5]

-

Monitor Absorbance: Immediately place the solution in a temperature-controlled spectrophotometer and record the absorbance at the chosen wavelength over time. Continue readings until the absorbance plateaus, indicating complete hydrolysis.

-

Data Analysis: Plot the absorbance versus time. The rate of hydrolysis can be determined by fitting the data to a first-order kinetic model. The half-life (t½) is calculated as ln(2)/k, where k is the first-order rate constant.[11]

Applications in Drug Development

The enhanced stability and efficiency of TFP esters are particularly valuable in the development of complex biotherapeutics like Antibody-Drug Conjugates (ADCs).[13] In ADC manufacturing, achieving a specific and consistent drug-to-antibody ratio (DAR) is critical for therapeutic efficacy and safety. The random nature of lysine conjugation can lead to heterogeneous mixtures.[13] The superior stability of TFP esters provides greater control over the conjugation process, leading to more consistent DAR values and a more homogeneous final product. Furthermore, some studies have shown that fluorinated phenyl esters (like TFP and PFP esters) can offer a degree of site-selectivity for certain lysine residues on antibodies, which is a significant advantage over the less discriminate reactivity of NHS esters.[14][15]

Conclusion

For researchers seeking to improve the efficiency, reproducibility, and overall success of their amine bioconjugation strategies, TFP esters offer a clear and demonstrable advantage over the more traditional NHS esters. Their superior hydrolytic stability translates into higher reaction yields, a wider operational window, and greater experimental control. These benefits are especially critical in demanding applications such as the development of antibody-drug conjugates, where precision and consistency are paramount. By incorporating TFP esters into their workflows, scientists and drug developers can achieve more robust and reliable bioconjugation outcomes.

References

- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 2. glenresearch.com [glenresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 10. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 11. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. furthlab.xyz [furthlab.xyz]

- 13. academic.oup.com [academic.oup.com]

- 14. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Biotin-PEG3-TFP Ester for the Labeling of Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG3-TFP ester is a versatile and efficient reagent for the covalent labeling of primary amines on biomolecules. This guide provides a comprehensive overview of its properties, applications, and detailed protocols for its use in various research and drug development contexts. The unique combination of a highly reactive tetrafluorophenyl (TFP) ester, a hydrophilic polyethylene glycol (PEG) spacer, and the high-affinity biotin tag makes this reagent a superior choice for a multitude of applications, including protein purification, immunoassays, and protein-protein interaction studies.

Core Concepts: The Chemistry of Amine Labeling

The fundamental principle behind the use of this compound lies in the reaction between the TFP ester and a primary amine (-NH₂). Primary amines are readily available on biomolecules, most notably at the N-terminus of polypeptides and on the side chain of lysine residues.[1]

The TFP ester is an activated ester that readily reacts with nucleophilic primary amines to form a stable and covalent amide bond.[2] This reaction is efficient under physiological to slightly alkaline conditions. A key advantage of TFP esters over the more traditional N-hydroxysuccinimide (NHS) esters is their increased stability in aqueous solutions, particularly at the basic pH values often required for efficient labeling.[3][4] This enhanced stability leads to less hydrolysis of the reagent and, consequently, more consistent and efficient labeling of the target molecule.

The integrated PEG3 linker, a short chain of three polyethylene glycol units, imparts several beneficial properties. It increases the water solubility of the biotinylated molecule, which is particularly advantageous when working with proteins that are prone to aggregation.[5] Furthermore, the PEG spacer provides a flexible arm that reduces steric hindrance, allowing for better accessibility of the biotin moiety to its binding partners, avidin or streptavidin.[5]

dot

Caption: Reaction of this compound with a primary amine.

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance and properties of TFP esters, providing a basis for experimental design.

Table 1: Stability of TFP Ester vs. NHS Ester in Aqueous Solution

| pH | TFP Ester Half-life (minutes) | NHS Ester Half-life (minutes) | Fold Increase in Stability (TFP/NHS) |

| 7.0 | ~7,200 | ~3,780 | ~1.9x |

| 8.0 | ~2,160 | ~720 | ~3.0x |

| 10.0 | ~360 | ~39 | ~9.2x |

Data adapted from a study on self-assembled monolayers, providing a strong indication of the relative stability in aqueous environments.[6]

Table 2: Recommended Reaction Conditions for Biotinylation

| Parameter | Recommended Range | Notes |

| pH | 7.5 - 8.5 | Optimal for TFP ester reactivity with primary amines.[5] |

| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used to slow the reaction and minimize protein degradation. |

| Reaction Time | 30 minutes to 2 hours | Can be optimized depending on the protein and desired degree of labeling. |

| Molar Ratio (Reagent:Protein) | 10:1 to 40:1 | A higher molar excess is generally required for dilute protein solutions.[7] The optimal ratio should be determined empirically.[7] |

| Buffer Composition | Amine-free buffers (e.g., PBS, Borate) | Buffers containing primary amines, such as Tris or glycine, will compete with the labeling reaction.[8] |

Experimental Protocols

Protocol 1: General Protein Biotinylation

This protocol provides a general procedure for the biotinylation of a protein, such as an antibody, using this compound.

Materials:

-

This compound

-

Protein to be labeled (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.5-8.0)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

-

HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit for determining the degree of biotinylation

Procedure:

-

Prepare the Protein Solution: Ensure the protein is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer. If the protein is in a buffer containing amines, perform a buffer exchange into a suitable reaction buffer.

-

Prepare the this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

-

Biotinylation Reaction:

-

Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 20-fold molar excess for a 2 mg/mL IgG solution).[9]

-

Add the calculated volume of the biotin reagent to the protein solution while gently vortexing.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

-

Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted TFP ester. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted biotinylation reagent and byproducts by using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

-

Determine the Degree of Biotinylation: Use a HABA assay to quantify the number of biotin molecules incorporated per protein molecule.[10][11][12][13][14]

dot

Caption: General workflow for protein biotinylation.

Protocol 2: Cell Surface Biotinylation

This protocol is designed for the specific labeling of proteins on the surface of living cells.

Materials:

-

Adherent or suspension cells

-

Ice-cold, amine-free buffer (e.g., PBS, pH 8.0)

-

This compound

-

Quenching buffer (e.g., 100 mM glycine in PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-agarose beads

Procedure:

-

Cell Preparation: Wash the cells three times with ice-cold PBS to remove any amine-containing media components.

-

Biotinylation:

-

Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10⁶ cells/mL.

-

Immediately before use, prepare a stock solution of this compound in an appropriate solvent.

-

Add the biotinylation reagent to the cell suspension to a final concentration of 2-5 mM.

-

Incubate the cells on ice for 30 minutes with gentle agitation to minimize endocytosis.

-

-

Quenching: Wash the cells three times with ice-cold quenching buffer to stop the reaction and remove excess reagent.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Affinity Purification:

-

Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated cell surface proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the captured proteins from the beads for downstream analysis (e.g., SDS-PAGE, Western blotting, mass spectrometry).[15][16][17]

-

Applications and Visualization of Workflows

Protein-Protein Interaction Studies

This compound is a powerful tool for elucidating protein-protein interactions. In a typical workflow, a "bait" protein is biotinylated and then used to "pull down" its interacting partners from a cell lysate. The captured proteins are then identified by mass spectrometry.[2][18][19][20]

dot

References

- 1. Frontiers | Coupling of Cell Surface Biotinylation and SILAC-Based Quantitative Proteomics Identified Myoferlin as a Potential Therapeutic Target for Nasopharyngeal Carcinoma Metastasis [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 5. vectorlabs.com [vectorlabs.com]

- 6. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]

- 8. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. info.gbiosciences.com [info.gbiosciences.com]

- 11. fishersci.ie [fishersci.ie]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. assets.fishersci.com [assets.fishersci.com]

- 15. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]

- 16. biomedres.us [biomedres.us]

- 17. Simple affinity purification of antibodies using in vivo biotinylation of a fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]

- 19. biorxiv.org [biorxiv.org]

- 20. Identifying protein-protein interactions by proximity biotinylation with AirID and splitAirID - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Connection: An In-depth Technical Guide to the Biotin-Avidin Interaction in Assays

For Researchers, Scientists, and Drug Development Professionals

The remarkably strong and specific non-covalent interaction between biotin (vitamin B7) and the protein avidin, or its bacterial analog streptavidin, has become a cornerstone of modern biological assays. With a dissociation constant (Kd) in the range of 10⁻¹⁵ M, this bond is one of the strongest known in nature, surpassing even the affinity of many antibody-antigen interactions by a factor of 10³ to 10⁶.[1][2][3][4] This exceptional stability and specificity have been harnessed to develop highly sensitive and robust detection and purification systems, including Enzyme-Linked Immunosorbent Assays (ELISA), Western blotting, and Immunohistochemistry (IHC).[5][6] This guide provides a comprehensive overview of the biotin-avidin interaction, detailed experimental protocols for its application in key assays, and a summary of critical quantitative data to inform experimental design and interpretation.

The Molecular Basis of the Biotin-Avidin Interaction

Avidin, a glycoprotein found in egg whites, is a tetrameric protein, meaning it is composed of four identical subunits.[2][7] Each of these subunits possesses a single binding site for biotin, allowing one avidin molecule to bind up to four biotin molecules.[5][7] The binding pocket is a deep, hydrophobic cleft that perfectly accommodates the bicyclic ring structure of biotin. A network of hydrogen bonds and van der Waals interactions between the protein and the ligand contributes to the extraordinary stability of the complex.[8] This bond forms rapidly and is resistant to extremes of pH, temperature, organic solvents, and other denaturing agents.[5][7]

Streptavidin, isolated from the bacterium Streptomyces avidinii, shares a similar tetrameric structure and high affinity for biotin.[6][7] A key advantage of streptavidin is the absence of glycosylation, which reduces non-specific binding that can be an issue with avidin in certain applications.[7][9] Another variant, NeutrAvidin, is a deglycosylated form of avidin with a neutral isoelectric point, further minimizing non-specific interactions.[5]

Quantitative Parameters of Biotin-Binding Proteins

The choice of biotin-binding protein can influence assay performance. The following table summarizes key quantitative data for avidin and its commonly used analogs.

| Property | Avidin | Streptavidin | NeutrAvidin |

| Dissociation Constant (Kd) | ~10⁻¹⁵ M[2][4][5][10] | ~10⁻¹⁴ M[2][3] | High affinity, similar to Avidin[5] |

| Molecular Weight | ~67-68 kDa[7] | ~53 kDa (recombinant) | ~60 kDa[5] |

| Isoelectric Point (pI) | 10 - 10.5[7] | ~5-6 | 6.3[5] |

| Glycosylation | Yes (~10% of mass)[7] | No[7] | No (deglycosylated)[5] |

| Biotin Binding Sites | 4[7] | 4 | 4 |

Applications in Key Immunoassays

The biotin-avidin system is widely employed to amplify signals and enhance the sensitivity of various immunoassays.[6] This is typically achieved by using a biotinylated detection molecule (e.g., a secondary antibody) which is then recognized by an enzyme-conjugated avidin or streptavidin.

Enzyme-Linked Immunosorbent Assay (ELISA)

In a typical sandwich ELISA, the biotin-streptavidin system provides a powerful signal amplification step.

Western Blotting

In Western blotting, the biotin-avidin system enhances the detection of proteins transferred to a membrane.

Immunohistochemistry (IHC)

In IHC, the biotin-avidin system is used for the sensitive detection of antigens in tissue sections. The Avidin-Biotin Complex (ABC) method is a common approach.[1]

Experimental Protocols

Protein Biotinylation

Successful use of the biotin-avidin system often begins with the efficient biotinylation of a protein of interest (e.g., an antibody).

Materials:

-

Protein to be biotinylated (e.g., antibody) in an amine-free buffer (e.g., PBS).

-

Biotinylation reagent (e.g., EZ-Link™ Sulfo-NHS-LC-Biotin).

-

Reaction buffer (e.g., PBS, pH 7.2-8.0).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

-

Desalting column or dialysis cassette to remove excess biotin.

Protocol:

-

Prepare the Protein: Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL.[11] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer.[11]

-

Prepare the Biotinylation Reagent: Immediately before use, dissolve the biotinylation reagent in the reaction buffer to a concentration of 10 mM.[11]

-

Biotinylation Reaction: Add a 12- to 20-fold molar excess of the biotinylation reagent to the protein solution.[11] The optimal ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours on ice.[11]

-

Quench the Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction.

-

Remove Excess Biotin: Separate the biotinylated protein from unreacted biotin using a desalting column or dialysis.

Sandwich ELISA with Streptavidin-Biotin Detection

Materials:

-

Microtiter plate.

-

Coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6).

-

Capture antibody.

-

Blocking buffer (e.g., 1% BSA in PBS).

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Samples and standards.

-

Biotinylated detection antibody.

-

Streptavidin-HRP conjugate.

-

TMB substrate.

-

Stop solution (e.g., 2 N H₂SO₄).

Protocol:

-

Coating: Coat the microtiter plate wells with 100 µL of capture antibody (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[12]

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.[12]

-

Washing: Wash the plate three times with wash buffer.

-

Sample Incubation: Add 100 µL of samples and standards to the wells and incubate for 2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Detection Antibody Incubation: Add 100 µL of biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Streptavidin-HRP Incubation: Add 100 µL of streptavidin-HRP conjugate and incubate for 20 minutes at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Development: Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

-

Stopping the Reaction: Add 50 µL of stop solution.

-

Reading: Read the absorbance at 450 nm.

| Step | Reagent/Component | Volume | Incubation Time | Incubation Temperature |

| Coating | Capture Antibody (1-10 µg/mL) | 100 µL | Overnight | 4°C |

| Blocking | Blocking Buffer (e.g., 1% BSA in PBS) | 200 µL | 1-2 hours | Room Temperature |

| Sample | Sample/Standard | 100 µL | 2 hours | Room Temperature |

| Detection | Biotinylated Detection Antibody | 100 µL | 1-2 hours | Room Temperature |

| Conjugate | Streptavidin-HRP | 100 µL | 20 minutes | Room Temperature |

| Substrate | TMB Substrate | 100 µL | 15-30 minutes | Room Temperature (dark) |

| Stop | Stop Solution | 50 µL | N/A | N/A |

Potential for Interference and Mitigation Strategies

A significant consideration when using biotin-based assays is the potential for interference from endogenous biotin, particularly in clinical samples from patients taking high-dose biotin supplements.[13][14][15] Excess free biotin in a sample can saturate the binding sites on streptavidin, leading to falsely low results in sandwich assays or falsely high results in competitive assays.[16][17]

Mitigation Strategies:

-

Patient History: In a clinical setting, it is crucial to inquire about biotin supplementation.[18]

-

Sample Timing: If possible, samples should be collected at least 8 hours after the last high-dose biotin administration.[18] For very high doses, a washout period of 48 hours may be necessary.[18]

-

Biotin Removal: Pre-treatment of samples with streptavidin-coated beads can be used to deplete free biotin.[17]

-

Assay Design: Pre-incubating the biotinylated antibody with the streptavidin-coated solid phase before adding the sample can mitigate interference.[17]

-

Blocking Endogenous Biotin: In IHC, tissues with high levels of endogenous biotin (e.g., liver, kidney) may require a blocking step.[19] This involves sequential incubation with avidin and then free biotin to block endogenous biotin and saturate any remaining avidin binding sites, respectively.[19]

Conclusion

The biotin-avidin interaction remains an invaluable tool in the life sciences, enabling the development of highly sensitive and specific assays. A thorough understanding of the underlying principles, careful experimental design, and awareness of potential interferences are essential for obtaining reliable and reproducible results. By leveraging the remarkable strength of this molecular interaction, researchers can continue to push the boundaries of detection and quantification in a wide array of biological applications.

References

- 1. bosterbio.com [bosterbio.com]

- 2. What Is Avidin: Overview, Application, & Industry Uses [excedr.com]

- 3. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]

- 6. southernbiotech.com [southernbiotech.com]

- 7. Avidin-Biotin Complex Method for IHC Detection | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. How the biotin–streptavidin interaction was made even stronger: investigation via crystallography and a chimaeric tetramer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. Biotin Interference in Clinical Immunoassays: The Dose Makes the Interference | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]

- 14. clpmag.com [clpmag.com]

- 15. clinicallab.com [clinicallab.com]

- 16. Immunoassay design and biotin interference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. stjames.ie [stjames.ie]

- 19. Blocking Endogenous Biotin - IHC WORLD [ihcworld.com]

Navigating the Stability of Biotin-PEG3-TFP Ester: A Technical Guide to Shelf Life and Storage

For researchers, scientists, and drug development professionals, understanding the stability and proper handling of reagents is paramount to ensuring experimental reproducibility and the integrity of results. This in-depth technical guide provides a comprehensive overview of the shelf life and optimal storage conditions for Biotin-PEG3-TFP ester, a widely used amine-reactive biotinylation reagent.

This compound is a valuable tool for covalently attaching biotin to proteins, peptides, and other biomolecules containing primary amines. The tetrafluorophenyl (TFP) ester group offers enhanced stability against hydrolysis compared to its N-hydroxysuccinimide (NHS) ester counterparts, providing greater efficiency and reproducibility in labeling reactions.[1][2][3][4][5] However, like all active esters, its efficacy is intrinsically linked to proper storage and handling.

Recommended Storage and Shelf Life

To maximize the shelf life and performance of this compound, it is crucial to adhere to the storage conditions recommended by manufacturers. While specific shelf life data under various conditions is often proprietary, the consensus from multiple suppliers points to a set of best practices for maintaining the reagent's integrity.

Upon receipt, the solid reagent should be stored in a cool, dry, and dark environment. The primary factors that contribute to the degradation of this compound are moisture and elevated temperatures.

| Parameter | Condition | Rationale | Source |

| Temperature | -20°C is the most commonly recommended long-term storage temperature.[2][3][4][6][7][8][9] Some suppliers suggest 4°C or between 0 and -5°C.[10][11] | Minimizes the rate of potential degradation reactions. | [2][3][4][6][7][8][9][10][11] |

| Moisture | Store in a desiccated environment.[12][13] The vial should be tightly sealed.[11] It is critical to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[6][10][13][14][15] | The TFP ester is moisture-sensitive and susceptible to hydrolysis, which renders it non-reactive.[10][13][14] | [6][10][11][12][13][14] |

| Light | Protect from light.[7][11] | While not as critical as moisture and temperature, avoiding light exposure can prevent potential photochemical degradation. | [7][11] |

| Form | Store as a solid (powder). | The solid form is significantly more stable than solutions. | |

| Inert Atmosphere | For optimal stability, especially for long-term storage, storing under an inert gas like nitrogen or argon is recommended.[6][7][15] | Reduces exposure to atmospheric moisture and oxygen. | [6][7][15] |

Shelf Life: The unopened product, when stored correctly, is expected to be stable for at least 12 months. However, it is always best to refer to the expiration date provided by the manufacturer on the product's certificate of analysis. Once opened, the shelf life can be compromised if not handled properly.

Handling and Solution Preparation

The handling of this compound, particularly during reconstitution, is a critical step that dictates its reactivity. The TFP ester's susceptibility to hydrolysis in aqueous solutions necessitates careful and immediate use after dissolution.[10]

Key Handling Protocols:

-

Equilibration: Always allow the vial of the reagent to warm to room temperature before opening. This prevents condensation of atmospheric moisture inside the vial, which can hydrolyze the TFP ester.[6][10][13][14][15]

-

Immediate Use: Dissolve the reagent immediately before use.[10][13] Do not prepare stock solutions for storage, as the TFP ester will readily hydrolyze and lose its reactivity.[6][10][14][15] Any unused reconstituted reagent should be discarded.[10][13]

-

Solvent Choice: For reconstitution, use a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6][10][14][15]

-

Buffer Considerations: Avoid buffers that contain primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the TFP ester.[10][13] Phosphate-buffered saline (PBS) at a pH of 7-9 is a suitable reaction buffer.[10][14]

Chemical Stability and Degradation Pathway

The primary degradation pathway for this compound is the hydrolysis of the TFP ester bond. This reaction is catalyzed by the presence of water and leads to the formation of an unreactive carboxylic acid and tetrafluorophenol, rendering the biotinylation reagent inactive.

Recommended Experimental Workflow for Handling and Storage

To ensure the highest reactivity and consistency of this compound in your experiments, a systematic workflow for handling and storage should be followed. This workflow minimizes exposure to detrimental conditions and preserves the integrity of the reagent.

By adhering to these guidelines, researchers can be confident in the performance of their this compound, leading to more reliable and reproducible results in their biotinylation applications. The inherent stability advantages of the TFP ester can only be fully realized through meticulous attention to its storage and handling requirements.

References

- 1. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 2. vectorlabs.com [vectorlabs.com]

- 3. BP Fluor 594 TFP Ester | BroadPharm [broadpharm.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. precisepeg.com [precisepeg.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Biotin-PEG3-NHS ester, 1253286-56-4 | BroadPharm [broadpharm.com]

- 9. Biotin-PEG4-TFP ester | AxisPharm [axispharm.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. abbexa.com [abbexa.com]

- 12. nanocs.net [nanocs.net]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 15. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

Biotin-PEG3-TFP ester molecular weight and formula

An In-Depth Technical Guide to Biotin-PEG3-TFP Ester: Properties, Applications, and Protocols

For researchers, scientists, and professionals in drug development, the precise control and characterization of biotinylation reagents are paramount for successful bioconjugation, immunoassays, and drug delivery systems. This guide provides a comprehensive overview of this compound, a key reagent for these applications. Due to variations in nomenclature and structure among suppliers, this document clarifies the properties of different commercially available forms.

Molecular Properties and Formulations

Several variants of this compound are available, each with distinct molecular weights and formulas. The core structure consists of a biotin molecule linked via a three-unit polyethylene glycol (PEG) spacer to a tetrafluorophenyl (TFP) ester. The TFP ester is an amine-reactive functional group that forms stable amide bonds with primary amines, such as the side chain of lysine residues in proteins. The PEG linker enhances water solubility and reduces steric hindrance.

The table below summarizes the key quantitative data for different commercially available this compound analogues. It is crucial for researchers to verify the specific product details from their chosen supplier.

| Product Name/Variant | Molecular Weight ( g/mol ) | Chemical Formula | Supplier (Example) |

| EZ-Link™ TFP-PEG3-Biotin | 694.74 | C₃₀H₄₂F₄N₄O₈S | Thermo Fisher Scientific |

| Biotin-N-Methyl-PEG3-TFP Ester | 609.63 | C₂₆H₃₅F₄N₃O₇S | Precise PEG |

| Biotin-PEG3-TFPA | 663.69 | C₂₇H₃₇F₄N₇O₆S | TCI America |

Note: The "TFPA" in the TCI America product denotes a tetrafluorophenyl azide, a photo-reactive group, which differs in reactivity from the amine-reactive TFP ester.

Experimental Protocol: Protein Biotinylation using TFP Ester

This section details a general protocol for the biotinylation of a protein using an amine-reactive this compound. The protocol should be optimized for each specific protein and application.

Materials:

-

Protein to be biotinylated

-

This compound

-

Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-8.0)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.

-

Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the target protein for reaction with the TFP ester.

-

-

Biotinylation Reagent Preparation:

-

Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL). TFP esters are moisture-sensitive and will hydrolyze in aqueous solutions.

-

-

Biotinylation Reaction:

-

Add a calculated molar excess of the dissolved this compound to the protein solution. A starting point is often a 10- to 50-fold molar excess of the biotin reagent over the protein. The optimal ratio must be determined empirically.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

-

-

Quenching the Reaction:

-

To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any excess TFP ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of Biotinylated Protein:

-

Remove the excess, unreacted biotinylation reagent and reaction byproducts by size exclusion chromatography (e.g., a desalting column) or by dialysis against an appropriate buffer.

-

-

Characterization:

-

Determine the degree of biotinylation using a standard assay such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.

-

Assess the functionality of the biotinylated protein through a relevant activity assay.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the protein biotinylation workflow.

Caption: A workflow diagram illustrating the key stages of protein biotinylation using this compound.

Signaling Pathway Context: Biotin-Streptavidin Interaction

Biotinylated molecules are frequently used in detection and signal amplification systems due to the high-affinity interaction between biotin and streptavidin. The following diagram depicts a simplified signaling pathway for the detection of a biotinylated antibody.

Caption: A simplified signaling pathway for the detection of a target antigen using a biotinylated antibody and a streptavidin-enzyme conjugate.

Applications of Biotinylation in Proteomics Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule, has become an indispensable tool in proteomics research. The exceptionally high affinity of biotin for avidin and its derivatives, such as streptavidin, forms the basis of powerful techniques for protein enrichment, purification, and identification.[1] This technical guide provides an in-depth overview of the core applications of biotinylation in proteomics, with a focus on proximity-dependent biotinylation, cell surface protein analysis, and their roles in drug discovery. Detailed experimental protocols, quantitative data comparisons, and visual workflows are presented to equip researchers with the knowledge to effectively apply these methods in their own studies.

Core Biotinylation Techniques in Proteomics

Biotinylation strategies in proteomics can be broadly categorized into two main approaches: chemical and enzymatic. Chemical biotinylation utilizes reactive biotin derivatives that target specific functional groups on proteins, such as primary amines on lysine residues.[2] Enzymatic biotinylation, on the other hand, offers site-specific labeling through the use of biotin ligases.[3] A particularly powerful application of enzymatic biotinylation is proximity-dependent biotinylation, which has revolutionized the study of protein-protein interactions and subcellular proteomes.

Proximity-Dependent Biotinylation (PDB)

Proximity-dependent biotinylation (PDB), also known as proximity labeling (PL), enables the identification of proteins in close proximity to a protein of interest (the "bait") within a living cell.[4] This is achieved by fusing the bait protein to a promiscuous biotinylating enzyme that generates reactive biotin species, which then covalently label nearby proteins. These biotinylated "prey" proteins can then be captured using streptavidin affinity chromatography and identified by mass spectrometry.[5][6]

The primary enzymes used in PDB are:

-

BioID (Biotin Identification): A mutated E. coli biotin ligase (BirA*) that releases reactive biotinoyl-5'-AMP, which then labels accessible lysine residues on proximal proteins.[7][8]

-